3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,6-difluorophenyl)-2,4-dimethyl-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,6-difluorophenyl)-2,4-dimethyl- is a chemical compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,6-difluorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,6-difluorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,6-difluorophenyl)-2,4-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications, including the treatment of infectious diseases and cancer.
Industry
In the industrial sector, 3H-1,2,4-Triazole-3-thione derivatives are used as corrosion inhibitors, agrochemicals, and materials for electronic applications. Their stability and reactivity make them suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,6-difluorophenyl)-2,4-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and materials science.
Tetrazole: A related compound with a four-nitrogen ring, known for its use in pharmaceuticals and explosives.
Uniqueness
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,6-difluorophenyl)-2,4-dimethyl- is unique due to its specific substitution pattern and the presence of the difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
110623-36-4 |
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Molecular Formula |
C10H9F2N3S |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H9F2N3S/c1-14-9(13-15(2)10(14)16)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3 |
InChI Key |
GMGVOEFOIFANPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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